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Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carbonitrile

Cat. No.: B180951

A Technical Guide to 2-Chloropyrimidine-4-
carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloropyrimidine-4-
carbonitrile, a key heterocyclic intermediate. It covers the molecule's structural and chemical
properties, detailed experimental protocols for its synthesis, its characteristic reactivity, and its
applications in research and development, particularly within the pharmaceutical and
agrochemical sectors.

Molecular Identity and Structure

2-Chloropyrimidine-4-carbonitrile is a substituted pyrimidine, which is a six-membered
aromatic heterocycle containing two nitrogen atoms. The ring is functionalized with a chlorine
atom at position 2 and a nitrile (cyano) group at position 4. This specific arrangement of
functional groups makes it a versatile building block in organic synthesis.

Caption: 2D structure of 2-Chloropyrimidine-4-carbonitrile.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 2-chloropyrimidine-4-carbonitrile
Synonyms 2-Chloro-4-cyanopyrimidine[1]

CAS Number 75833-38-4[1][2][3]

Molecular Formula CsH2CINs[2][3]

Molecular Weight 139.54 g/mol [2][3]

Canonical SMILES C1=CN=C(N=C1C#N)CI

| INChl Key | HXVQPZSXXYOZMP-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Properties

The physical properties and key spectral features of 2-Chloropyrimidine-4-carbonitrile are
summarized below. While experimental spectral data is limited, characteristic values are
provided based on the known functional groups.

Table 2: Physicochemical and Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://synquestlabs.com/ProductV2/ProductDetail/53066
https://synquestlabs.com/ProductV2/ProductDetail/53066
https://dev.spectrabase.com/spectrum/7E8NhDK2Cvi
https://www.chemscene.com/product/75833-38-4.html
https://dev.spectrabase.com/spectrum/7E8NhDK2Cvi
https://www.chemscene.com/product/75833-38-4.html
https://dev.spectrabase.com/spectrum/7E8NhDK2Cvi
https://www.chemscene.com/product/75833-38-4.html
https://dev.spectrabase.com/spectrum/7E8NhDK2Cvi
https://www.benchchem.com/product/b180951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source/Reference
Appearance Faint yellow solid [4]

Melting Point 53-55 °C N/A

Boiling Point 331.3 £ 15.0 °C at 760 mmHg N/A

Insoluble in water; Soluble in
Solubility polar organic solvents (e.g., N/A
DMSO, DMF).

N Store at 4°C, sealed, away
Storage Conditions ) N/A
from moisture.[3]

Two signals (doublets) -
_ _ _ Based on pyrimidine
1H NMR (Predicted) expected in the aromatic ruct (5106]
structures
region (6 = 8.0-9.5 ppm).

~5 signals expected: ~3 in the

aromatic region (& = 110-165 )
Based on general chemical

13C NMR (Predicted) ppm), 1 for the nitrile (C=N) (& hifts[7]
shifts
= 115-120 ppm), and 1 for the
C-Cl carbon.
~2230 (C=N stretch, strong),
) ~1500-1600 (C=N, C=C ring Based on typical IR
IR (cm~1, Predicted) )
stretches), ~700-800 (C-CI frequencies|[6]

stretch).

| Mass Spec (m/z) | Molecular lon (M*): 139, with an M+2 peak at 141 in an ~3:1 ratio due to
35CIR7Cl isotopes. [[2] |

Synthesis and Experimental Protocols

The synthesis of 2-Chloropyrimidine-4-carbonitrile can be achieved through various
standard heterocyclic chemistry transformations. A common and effective method is the
chlorination of the corresponding hydroxypyrimidine precursor using a strong chlorinating agent
like phosphorus oxychloride (POCIs).
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General Synthesis Workflow
Starting Material:
2-Hydroxypyrimidine-4-carbonitrile

l

Reaction:
Add POCIs (Phosphorus Oxychloride)
Optional: Add catalytic DMF

l

Heating:
Reflux mixture at ~100-110°C
Monitor reaction by TLC

y

Work-up:
Cool mixture
Quench carefully with ice water

l

Extraction:
Extract with an organic solvent
(e.g., Dichloromethane or Ethyl Acetate)

l

Purification:
Dry organic layer (e.g., Na2SOa)
Concentrate under vacuum
Purify via column chromatography

Final Product:
2-Chloropyrimidine-4-carbonitrile

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 2-Chloropyrimidine-4-carbonitrile.
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Detailed Experimental Protocol: Chlorination of 2-
Hydroxypyrimidine-4-carbonitrile

This protocol describes a representative procedure for the synthesis of the title compound.
Materials:

e 2-Hydroxypyrimidine-4-carbonitrile (1.0 eq)

e Phosphorus oxychloride (POCIs) (5-10 eq)

¢ N,N-Dimethylformamide (DMF) (catalytic amount, optional)
e Dichloromethane (DCM)

o Saturated sodium bicarbonate (NaHCOs3) solution

e Brine

¢ Anhydrous sodium sulfate (Na2S0a)

« Silica gel for column chromatography

» Hexanes/Ethyl Acetate solvent system

Procedure:

o Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, add 2-Hydroxypyrimidine-4-carbonitrile.

+ Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add
phosphorus oxychloride (5-10 equivalents). A catalytic amount of DMF can be added to
facilitate the reaction.

e Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous
stirring.
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» Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography
(TLC) until the starting material is fully consumed (typically 2-4 hours).

e Quenching: After completion, cool the reaction mixture to room temperature. Slowly and
carefully pour the mixture into a beaker of crushed ice with stirring to quench the excess
POCIs. This step is highly exothermic and should be performed in a well-ventilated fume
hood.

o Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with
dichloromethane.

o Washing: Combine the organic layers and wash sequentially with saturated NaHCOs
solution, water, and finally brine.

e Drying and Concentration: Dry the organic layer over anhydrous NazSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude solid by flash column chromatography on silica gel,
typically using a gradient of ethyl acetate in hexanes, to yield pure 2-Chloropyrimidine-4-
carbonitrile.

Chemical Reactivity and Mechanisms

The chemical behavior of 2-Chloropyrimidine-4-carbonitrile is dominated by the electron-
deficient nature of the pyrimidine ring, which is further enhanced by the presence of the nitrile
group. The chlorine atom at the C2 position is highly susceptible to Nucleophilic Aromatic
Substitution (SnAr).

The C2 position is activated towards nucleophilic attack because it is flanked by two
electronegative nitrogen atoms, which can effectively stabilize the negative charge in the
Meisenheimer intermediate complex that forms during the reaction.[8][9] This makes the
compound an excellent electrophile for reactions with a wide range of nucleophiles, including
amines, alcohols, and thiols.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b180951?utm_src=pdf-body
https://www.benchchem.com/product/b180951?utm_src=pdf-body
https://www.benchchem.com/product/b180951?utm_src=pdf-body
https://www.benchchem.com/pdf/Reactivity_Showdown_2_Chloropyrimidine_vs_4_Chloropyrimidine_in_Nucleophilic_Aromatic_Substitution.pdf
https://zenodo.org/records/5909138/files/697-700.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Mechanism for SnAr Reaction

2-Chloropyrimidine-
4-carbonitrile + Nucleophile (Nu~)

i

Nucleophilic Attack:
Nu- attacks the C2 carbon, breaking
the aromaticity of the ring.

Meisenheimer Complex:
A stabilized, negatively charged
intermediate is formed.

Chloride Elimination:
The aromaticity is restored by the
elimination of the chloride leaving group (CI-).

Substituted Product:
2-(Nu)-pyrimidine-4-carbonitrile

Click to download full resolution via product page

Caption: Logical workflow of the Nucleophilic Aromatic Substitution (SnAr) mechanism.

Applications in Drug Development and Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous
approved drugs. 2-Chloropyrimidine-4-carbonitrile serves as a valuable and versatile
intermediate for the synthesis of more complex, biologically active molecules.

» Scaffold for Kinase Inhibitors: The pyrimidine core is central to many small-molecule kinase
inhibitors used in oncology. The C2 and C4 positions allow for the introduction of various
substituents that can interact with the hinge region and other key pockets of protein kinases.
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o Synthesis of Antiviral and Antibacterial Agents: Pyrimidine derivatives are fundamental
components of nucleoside analogues and other compounds with antimicrobial properties.

o Agrochemical Development: Substituted pyrimidines are also utilized in the development of
novel herbicides and pesticides.

The reactivity of the C2-chloro group allows for the straightforward diversification of molecular
libraries, enabling structure-activity relationship (SAR) studies crucial for optimizing lead
compounds in drug discovery pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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